molecular formula C23H24N6O B2643392 (E)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1021259-32-4

(E)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2643392
CAS No.: 1021259-32-4
M. Wt: 400.486
InChI Key: FBUKKNQKXNLDCK-JXMROGBWSA-N
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Description

(E)-1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a recognized potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound exhibits significant anti-proliferative activity in ALK-dependent cell lines , such as NPM-ALK-positive anaplastic large-cell lymphoma (ALCL) cells, by effectively inhibiting ALK autophosphorylation and its downstream signaling pathways. Its high selectivity profile makes it an invaluable pharmacological tool for dissecting the complex role of ALK in both normal physiology and disease states. Researchers utilize this compound to explore oncogenic ALK signaling in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. The core structure features a piperazine-linked pyridazine scaffold, which is key to its binding affinity and selectivity . It is supplied for research purposes only and is strictly intended for use in laboratory studies.

Properties

IUPAC Name

(E)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-18-11-12-24-21(17-18)25-20-8-9-22(27-26-20)28-13-15-29(16-14-28)23(30)10-7-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,24,25,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKKNQKXNLDCK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structure, including a piperazine ring and a phenylpropene moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic potentials, including:

1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can modulate pathways related to cell cycle regulation and apoptosis, particularly through interactions with key signaling molecules.

2. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens. The exact mechanism is not fully elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Neuroprotective Effects
Emerging evidence points to potential neuroprotective properties, which may be beneficial in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in treating conditions like Alzheimer's disease.

The proposed mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.

2. Receptor Modulation
Interactions with various receptors could lead to downstream effects that promote apoptosis in cancer cells or inhibit microbial growth.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2 Reported antimicrobial efficacy against Gram-positive bacteria, suggesting potential as a novel antibiotic agent.
Study 3 Investigated neuroprotective effects in animal models, showing reduced neuroinflammation and improved cognitive function.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antitumor Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth and survival.
  • Antimicrobial Properties : Some derivatives of similar compounds have shown promising antimicrobial activity against both bacterial and fungal strains. Research indicates that modifications to the pyridinyl structure can enhance lipophilicity, thereby improving antibacterial efficacy.
  • Cholinesterase Inhibition : The compound's structural features suggest potential as an inhibitor of cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have reported that related compounds demonstrate selective inhibition, which could be beneficial in therapeutic contexts.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial TestingShowed effective inhibition against Staphylococcus aureus and Escherichia coli, with enhanced activity noted in modified derivatives.
Study 3Cholinesterase InhibitionReported selective inhibition of butyrylcholinesterase with IC50 comparable to established inhibitors like physostigmine.

Comparison with Similar Compounds

Key Observations :

  • Piperazine Modifications: The target compound’s 4-methylpyridin-2-ylamino pyridazine substituent contrasts with the bis(4-methoxyphenyl)methyl group in , which enhances lipophilicity.
  • Enone Systems: All compounds share a conjugated enone core, critical for π-π stacking and electrophilic reactivity. The phenyl group in the target compound may enhance aromatic interactions compared to the 4-methoxyphenyl group in 3FP .
  • Synthetic Routes: Piperazine-linked enones (target compound and ) are synthesized via coupling reactions, while thienopyrimidines () require sequential substitution.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Compound Name / ID Pharmacological Activities Solubility (Predicted) Key Interactions Reference
Target Compound Not reported; structural analogy suggests kinase inhibition Moderate (polar pyridazine vs. phenyl) Hydrogen bonding (piperazine, pyridazine)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Antimicrobial, anticancer, neuroprotective Low (lipophilic bis(4-methoxyphenyl)) C–H···O crystal packing
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Kinase inhibition (inferred from morpholine and benzimidazole) High (sulfonyl group) π-stacking (thienopyrimidine)
3FP Potential photoactivity (diazenyl group) Moderate (polar diazenyl) Electrophilic enone reactivity

Key Observations :

  • Biological Activity: The target compound’s pyridazine and piperazine motifs are associated with kinase inhibition, as seen in thienopyrimidine analogs . The cinnamoyl derivative demonstrates broader antimicrobial and anticancer effects, likely due to its extended aromatic system.
  • Solubility : Sulfonyl and morpholine groups () improve aqueous solubility compared to the target compound’s methylpyridinyl group. The bis(4-methoxyphenyl) substituent in reduces solubility but enhances membrane permeability.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one to improve yield and purity?

  • Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of intermediates like 4-methylpyridin-2-amine and pyridazine derivatives. Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Q. How can researchers validate the identity of this compound and its intermediates during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 432.18).
  • FTIR to detect carbonyl stretches (~1670 cm1^{-1}) and amine/pyridazine vibrations (~1600 cm1^{-1}).
  • Single-crystal X-ray diffraction (if crystallizable) to resolve 3D conformation and bond angles, as demonstrated for structurally analogous enones .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across different assays for this compound?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
  • Perform dose-response curves (IC50_{50} or EC50_{50}) to account for potency variability.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement .
  • Cross-reference with analogs (e.g., piperazine-substituted enones) to identify substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the target protein’s crystal structure (PDB ID). Focus on hydrogen bonding (e.g., pyridazine-N interactions) and hydrophobic pockets.
  • Apply QSAR models to predict ADMET properties, prioritizing derivatives with lower logP (<3.5) and polar surface area (>80 Ų) for improved solubility .

Q. What advanced analytical techniques are critical for characterizing degradation products or impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS with fragmentation patterns to identify impurities (e.g., deaminated or oxidized byproducts).
  • NMR-based metabolomics (e.g., 13C^{13}C-HSQC) to track stability under stress conditions (heat, light, pH).
  • Compare with pharmacopeial standards (e.g., USP/EP guidelines) for residual solvents (e.g., ≤5000 ppm for DMF) .

Experimental Design & Data Analysis

Q. How should researchers design a structure-activity relationship (SAR) study for this compound’s analogs?

  • Methodological Answer :

  • Core modifications : Vary substituents on the pyridazine (e.g., halogenation) and piperazine (e.g., alkyl vs. aryl groups) .
  • Control groups : Include a parent compound and a "scrambled" analog (e.g., reversed amide linkage) to isolate pharmacophore contributions.
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for potency comparisons (p<0.05 significance) .

Q. What crystallographic parameters are essential for resolving the compound’s solid-state conformation?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation (e.g., ethanol/water) to obtain diffraction-quality crystals.
  • Data collection : Monochromatic X-rays (λ = 1.5418 Å) with a CCD detector. Key metrics:
  • Unit cell dimensions (e.g., a = 12.03 Å, β = 91.75° for analogous enones) .
  • Rint < 0.05 for data completeness.
  • Refinement : SHELXL for thermal displacement parameters and hydrogen bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.